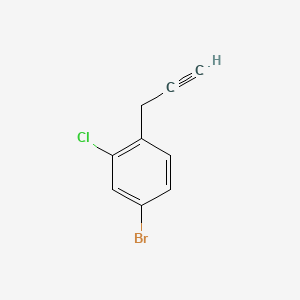
4-Bromo-2-chloro-1-(prop-2-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloro-1-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C9H6BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a prop-2-yn-1-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-(prop-2-yn-1-yl)benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that has the desired substituents.
Alkynylation: The prop-2-yn-1-yl group can be introduced through a Sonogashira coupling reaction, where an alkyne (prop-2-yne) is coupled with the halogenated benzene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-chloro-1-(prop-2-yn-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form different derivatives, such as the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-1-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chloro-1-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets. The bromine and chlorine atoms, as well as the prop-2-yn-1-yl group, can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene: Similar structure with an additional oxygen atom.
4-Bromo-2-chloro-1-fluorobenzene: Similar structure with a fluorine atom instead of the prop-2-yn-1-yl group.
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Contains similar halogen and alkyne substituents.
Uniqueness
4-Bromo-2-chloro-1-(prop-2-yn-1-yl)benzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the prop-2-yn-1-yl group. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H6BrCl |
|---|---|
Molekulargewicht |
229.50 g/mol |
IUPAC-Name |
4-bromo-2-chloro-1-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H6BrCl/c1-2-3-7-4-5-8(10)6-9(7)11/h1,4-6H,3H2 |
InChI-Schlüssel |
CPLGUPOXLDNULB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1=C(C=C(C=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13584688.png)
![2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole](/img/structure/B13584692.png)
![1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B13584695.png)

![Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13584713.png)

![N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine](/img/structure/B13584724.png)
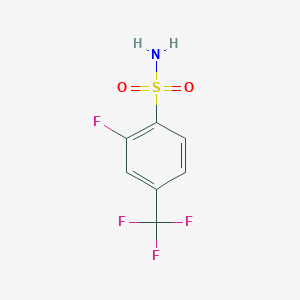
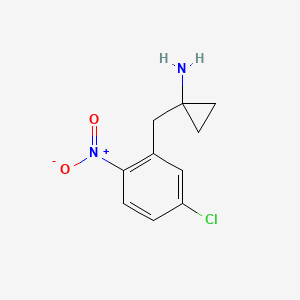
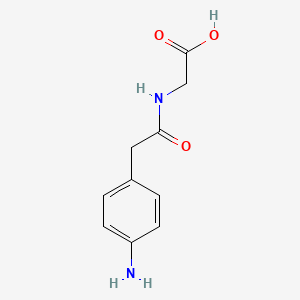
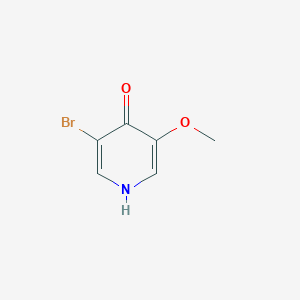
![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B13584778.png)
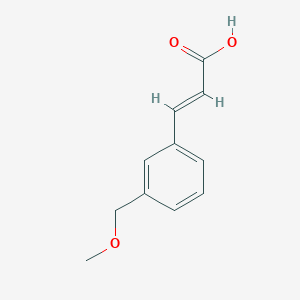
![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)
